![molecular formula C21H18FN3O4 B2525458 N-{[(benzyloxy)imino]methyl}-2-(4-fluorophenoxy)-4-methoxynicotinamide CAS No. 341966-66-3](/img/structure/B2525458.png)
N-{[(benzyloxy)imino]methyl}-2-(4-fluorophenoxy)-4-methoxynicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of crystalline fluoro-functionalized imines has been explored, highlighting their potential in single crystal investigation, Hirshfeld surface analysis, and theoretical exploration. These compounds demonstrate significant roles in nonlinear optical (NLO) applications due to their larger values of linear polarizability and second-order hyperpolarizability, attributed to extended conjugation (Muhammad Ashfaq et al., 2022). Additionally, spectroscopy studies, along with crystal structure and DFT calculations of similar compounds, provide insights into their stabilization mechanisms through intermolecular interactions, offering a foundation for further application-specific research (C. Alaşalvar et al., 2015).
Potential Applications in Sensing and Fluorescence
Research into fluoroionophores based on diamine-salicylaldehyde derivatives suggests the potential of fluoro-functionalized compounds in metal ion sensing, demonstrating specificity in chelating Zn+2 in various solutions. Such fluoroionophores have been preliminarily tested for cellular metal staining, indicating their applicability in fluorescence methods (W. Hong et al., 2012). Furthermore, compounds with similar structural attributes have been investigated for their spectroscopic, structural, and electronic properties, revealing potential in local and global chemical activity studies, which could be relevant for applications requiring specific chemical interactions and charge transfer methods (Enis Güzel et al., 2020).
Antioxidant and Biological Activity
The therapeutic potential of imines, including their synthesis, structural exposition, and ADMET evaluation, suggests a broad range of uses in chemistry and medicine. Newly designed imines have been optimized and analyzed for intermolecular contacts, with molecular modeling studies against enzymes indicating potential for inhibition, supporting their consideration in drug design and therapeutic applications (Digdem Tatlidil et al., 2022).
Future Directions
properties
IUPAC Name |
2-(4-fluorophenoxy)-4-methoxy-N-[(E)-phenylmethoxyiminomethyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN3O4/c1-27-18-11-12-23-21(29-17-9-7-16(22)8-10-17)19(18)20(26)24-14-25-28-13-15-5-3-2-4-6-15/h2-12,14H,13H2,1H3,(H,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGAJAJULLRGZPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC=C1)OC2=CC=C(C=C2)F)C(=O)NC=NOCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=NC=C1)OC2=CC=C(C=C2)F)C(=O)N/C=N/OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.